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Compound of Interest

Compound Name: L-Idaric acid,1,4-lactone

Cat. No.: B1140008

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Idaric acid 1,4-lactone, a derivative of L-idaric acid, is a polyhydroxylated y-lactone that holds
potential significance in various fields of chemical and pharmaceutical research. Its structural
complexity, featuring multiple stereocenters and functional groups, necessitates thorough
spectroscopic characterization to unambiguously determine its structure and purity. This
technical guide provides a summary of the expected spectroscopic data (NMR, IR, MS) for L-
Idaric acid 1,4-lactone and detailed experimental protocols for their acquisition. Due to the
limited availability of published experimental spectra for this specific compound, this guide
combines theoretical predictions based on analogous structures with established analytical
methodologies.

Chemical Properties

Basic chemical information for L-Idaric acid 1,4-lactone is summarized in the table below.
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Property Value

Chemical Formula CeHsO7

Molecular Weight 192.12 g/mol [1][2]
CAS Number 80876-59-1[1][2]

(2R)-2-[(2S,3R,4R)-3,4-dihydroxy-5-oxooxolan-
2-yl]-2-hydroxyacetic acid[2]

IUPAC Name

Synonyms L-ldaro-1,4-lactone, L-Idaric-1,4-lactone[1][2]

Predicted Spectroscopic Data

The following tables present the predicted spectroscopic data for L-Idaric acid 1,4-lactone
based on its chemical structure and known spectral data for similar polyhydroxylated y-
lactones. It is important to note that these are predicted values and require experimental
verification.

'H NMR (Proton Nuclear Magnetic Resonance)
Spectroscopy

Predicted spectrum in D20

Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~4.5-4.8 m 1H H-4
~4.2-45 m 2H H-2, H-3
~4.0-4.2 d 1H H-5a
~3.8-4.0 dd 1H H-5b
~4.3 S 1H H-1'

Interpretation: The proton chemical shifts are expected in the downfield region (3.8-4.8 ppm)
due to the deshielding effect of the numerous hydroxyl groups and the lactone functionality.
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The protons on the lactone ring (H-2, H-3, H-4) and the exocyclic hydroxymethyl group (H-5a,
H-5b) would likely show complex splitting patterns (multiplets, doublets of doublets) due to
coupling with neighboring protons. The proton of the carboxylic acid group (H-1") is expected to
be a singlet.

3C NMR (Carbon-13 Nuclear Magnetic Resonance)
Spectroscopy

Predicted spectrum in D20

Chemical Shift (6, ppm) Assighment

~175 - 180 C-1 (lactone carbonyl)
~170 - 175 C-1' (carboxylic acid)
~75-85 C-4

~70-80 C-2,C-3

~60 - 70 C-5

Interpretation: The carbonyl carbons of the lactone and the carboxylic acid are expected to
resonate at the lowest field (170-180 ppm). The carbons bearing hydroxyl groups (C-2, C-3, C-
4, C-5) will appear in the 60-85 ppm range. The exact chemical shifts are sensitive to the
stereochemistry of the molecule.

IR (Infrared) Spectroscopy

Wavenumber (cm~12) Intensity Assignment

O-H stretching (hydroxyl

3600 - 3200 Broad, Strong ) ]

groups and carboxylic acid)
~1770 Strong C=0 stretching (y-lactone)

C=0 stretching (carboxylic
~1720 Strong )

acid)

) C-O stretching (alcohols, ester,

1300 - 1000 Medium-Strong

carboxylic acid)
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Interpretation: The IR spectrum is expected to be dominated by a broad and intense absorption
band in the high-frequency region corresponding to the O-H stretching vibrations of the multiple
hydroxyl groups and the carboxylic acid. Two distinct strong carbonyl (C=0) stretching bands
are predicted: one at a higher wavenumber for the strained five-membered y-lactone ring
(~1770 cm~?) and another for the carboxylic acid (~1720 cm~?). The fingerprint region will
contain multiple C-O stretching bands.

MS (Mass Spectrometry)
m/z Interpretation
191.0192 [M-H]~ (deprotonated molecule)
175.0243 [M+H]* (protonated molecule)
157.0138 [M+H - H20]*
129.0185 [M+H - H20 - COJ*
111.0079 [M+H - 2H20 - COJ*

Interpretation: In negative ion mode electrospray ionization (ESI), the most prominent ion would
be the deprotonated molecule [M-H]~. In positive ion mode ESI, the protonated molecule
[M+H]* would be observed. Fragmentation in MS/MS experiments would likely involve
sequential losses of water (H20) and carbon monoxide (CO) from the parent ion, which are
characteristic fragmentation pathways for polyhydroxy lactones.

Experimental Protocols

The following are detailed, generalized protocols for the spectroscopic analysis of a compound
like L-ldaric acid 1,4-lactone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e Sample Preparation:

o Dissolve approximately 5-10 mg of L-Idaric acid 1,4-lactone in 0.6-0.7 mL of a suitable
deuterated solvent (e.g., D20, DMSO-ds, or CD30D). The choice of solvent is critical to
avoid overlapping signals with the analyte.
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o Transfer the solution to a 5 mm NMR tube.

e 1H NMR Acquisition:

[e]

Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

o Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and
an acquisition time of 2-4 seconds.

o Collect a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise
ratio.

o Reference the chemical shifts to an internal standard (e.g., DSS for D20) or the residual
solvent peak.

e 13C NMR Acquisition:
o Acquire the spectrum on the same instrument.

o Use a proton-decoupled pulse sequence (e.g., zgpg30) to obtain singlets for all carbon
signals.

o Alarger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5
seconds) are typically required due to the low natural abundance and longer relaxation
times of the 13C nucleus.

o Reference the chemical shifts to the deuterated solvent signal.

Infrared (IR) Spectroscopy

o Sample Preparation (Attenuated Total Reflectance - ATR):

o Place a small amount of the solid L-Idaric acid 1,4-lactone powder directly onto the ATR
crystal (e.g., diamond or germanium).

o Apply pressure using the instrument's anvil to ensure good contact between the sample
and the crystal.
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o Data Acquisition:

(¢]

Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.

[¢]

Typically, spectra are collected over the range of 4000-400 cm™1,

[¢]

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

A background spectrum of the empty ATR crystal should be collected and automatically

[e]

subtracted from the sample spectrum.

Mass Spectrometry (MS)

e Sample Preparation:

o Prepare a dilute solution of L-ldaric acid 1,4-lactone (e.g., 1-10 pg/mL) in a suitable
solvent compatible with electrospray ionization (ESI), such as methanol, acetonitrile, or
water, often with a small amount of formic acid (for positive ion mode) or ammonium
hydroxide (for negative ion mode) to aid ionization.

o Data Acquisition (High-Resolution Mass Spectrometry - HRMS):

o Infuse the sample solution into the ESI source of a high-resolution mass spectrometer
(e.g., Orbitrap or TOF).

o Acquire spectra in both positive and negative ion modes to observe the protonated [M+H]*
and deprotonated [M-H]~ ions, respectively.

o Determine the accurate mass of the molecular ions to confirm the elemental composition.
o Tandem Mass Spectrometry (MS/MS):

o Select the precursor ion of interest (e.g., [M+H]* or [M-H]") in the first mass analyzer.

o Fragment the selected ion in a collision cell using an inert gas (e.g., nitrogen or argon).

o Analyze the resulting fragment ions in the second mass analyzer to obtain structural
information.
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Mandatory Visualizations

The following diagrams illustrate a general workflow for the spectroscopic analysis of a
chemical compound.
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Caption: General workflow for the spectroscopic analysis of L-ldaric acid 1,4-lactone.
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Spectroscopic Techniques
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Caption: Relationship between spectroscopic techniques and the structural information
obtained.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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